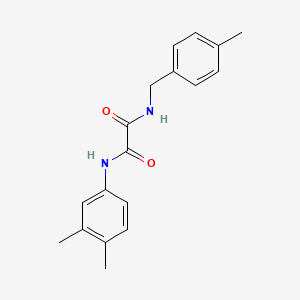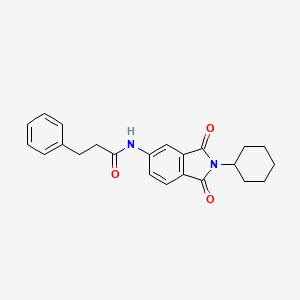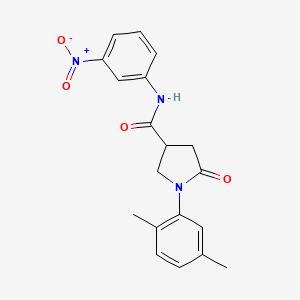
3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide, also known as TATAC, is a tetrazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway. This pathway is responsible for the production of pro-inflammatory cytokines and is activated in response to various stimuli, including infection and inflammation. This compound has been shown to inhibit the activation of this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the reduction of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the reduction of pain. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide has several advantages for lab experiments, including its high purity and stability. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for 3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide research, including its potential use as an anti-cancer agent, its use in the treatment of inflammatory diseases, and its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a tetrazole-based compound that has shown promising results in scientific research for its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its anti-inflammatory and anti-cancer properties. While this compound has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and its safety and efficacy in humans.
Synthesis Methods
3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide can be synthesized using various methods, including the reaction of 3,5,7-trimethyl-1H-tetrazole with 1-adamantanecarboxylic acid and thionyl chloride. This reaction results in the formation of the desired product, this compound, which can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
3,5,7-trimethyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory agent, an analgesic, and an anti-cancer agent. In scientific research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce pain in animal models. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
properties
IUPAC Name |
3,5,7-trimethyl-N-(2H-tetrazol-5-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-12-4-13(2)6-14(3,5-12)9-15(7-12,8-13)10(21)16-11-17-19-20-18-11/h4-9H2,1-3H3,(H2,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYNSYGBKVSMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=NNN=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)


![2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4894153.png)
![2-cyano-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4894158.png)


![N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4894181.png)
![6-(4-methyl-1-piperazinyl)-1-(3-phenylpropyl)imidazo[4,5-e][1,3]diazepine-4,8(1H,5H)-dione](/img/structure/B4894188.png)
![ethyl ({[(3aS*,6aR*)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]carbonyl}amino)acetate](/img/structure/B4894204.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4894212.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B4894217.png)
![4-(4-fluorophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4894218.png)
![N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4894224.png)